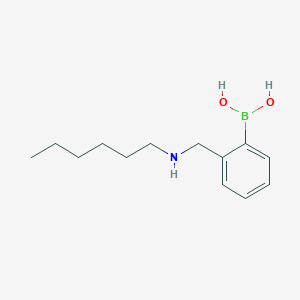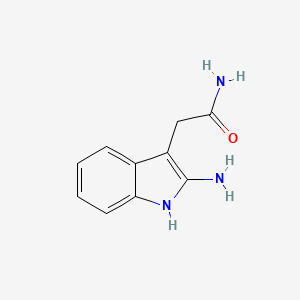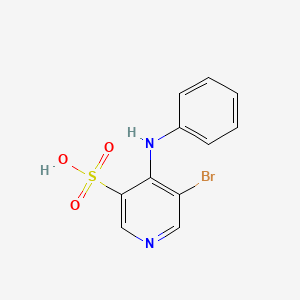![molecular formula C11H15NO B15061004 N-[1-(2,4,6-trimethylphenyl)ethylidene]hydroxylamine](/img/structure/B15061004.png)
N-[1-(2,4,6-trimethylphenyl)ethylidene]hydroxylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[1-(2,4,6-trimethylphenyl)ethylidene]hydroxylamine is a chemical compound with the molecular formula C11H15NO. It is also known by its IUPAC name, 1,3,5-trimethyl-2-(1-nitrosoethyl)benzene. This compound is characterized by its unique structure, which includes a hydroxylamine group attached to a trimethylphenyl ring. It is commonly used in various scientific research applications due to its distinctive chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(2,4,6-trimethylphenyl)ethylidene]hydroxylamine typically involves the reaction of 2,4,6-trimethylacetophenone with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is carried out in an organic solvent like ethanol or methanol under reflux conditions. The product is then purified through recrystallization or chromatography to obtain a high-purity compound .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance yield and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
N-[1-(2,4,6-trimethylphenyl)ethylidene]hydroxylamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form nitroso compounds.
Reduction: It can be reduced to form amines.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxylamine group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of nitroso compounds.
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
N-[1-(2,4,6-trimethylphenyl)ethylidene]hydroxylamine is utilized in various scientific research fields, including:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: It is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.
Industry: It is used in the production of fine chemicals and as a component in specialty materials.
Wirkmechanismus
The mechanism of action of N-[1-(2,4,6-trimethylphenyl)ethylidene]hydroxylamine involves its interaction with various molecular targets. The hydroxylamine group can undergo redox reactions, leading to the formation of reactive intermediates that can interact with proteins, nucleic acids, and other biomolecules. These interactions can modulate biological pathways and result in various physiological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-[1-(2,4,5-trimethylphenyl)ethylidene]hydroxylamine
- N-[1-(2,4-dimethylphenyl)ethylidene]hydroxylamine
Uniqueness
N-[1-(2,4,6-trimethylphenyl)ethylidene]hydroxylamine is unique due to the presence of three methyl groups on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and contributes to its specific properties and applications.
Eigenschaften
Molekularformel |
C11H15NO |
|---|---|
Molekulargewicht |
177.24 g/mol |
IUPAC-Name |
N-[1-(2,4,6-trimethylphenyl)ethylidene]hydroxylamine |
InChI |
InChI=1S/C11H15NO/c1-7-5-8(2)11(9(3)6-7)10(4)12-13/h5-6,13H,1-4H3 |
InChI-Schlüssel |
UIVGQGKUFWHBFI-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C(=C1)C)C(=NO)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(2-{[(Tert-butoxy)carbonyl]amino}phenyl)carbamoyl]benzoic acid](/img/structure/B15060923.png)
![(6S)-6-amino-3-(diaminomethylideneamino)-2-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]heptanedioic acid](/img/structure/B15060924.png)
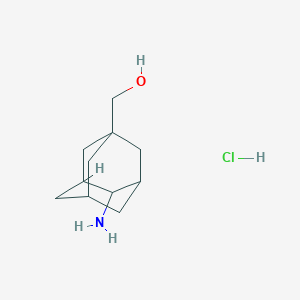
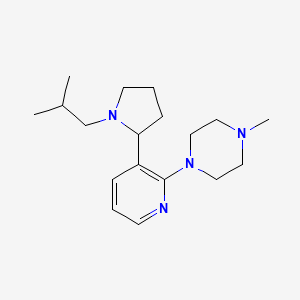
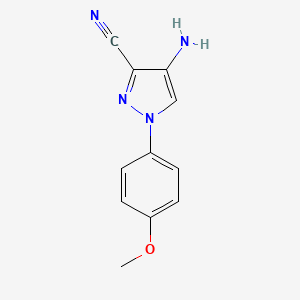
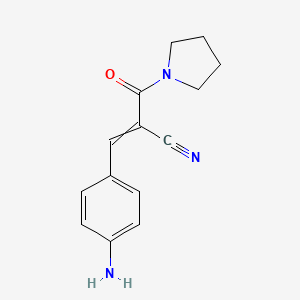
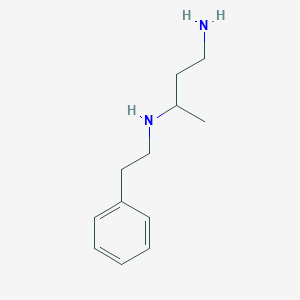

![[5-Chloro-6-(2-methylpropoxy)pyridin-3-yl]methanamine](/img/structure/B15060978.png)
![3-[(2-Methyl-3-phenylprop-2-en-1-yl)amino]propane-1,2-diol](/img/structure/B15060985.png)
